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Compound of Interest

Compound Name: Bicyclo[2.2.2]oct-2-ene

Cat. No.: B1211378

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical data for
Bicyclo[2.2.2]oct-2-ene (CsH1z2), a strained bicyclic alkene of significant interest in organic
synthesis and computational chemistry. The following sections present key quantitative
thermochemical parameters, detailed experimental methodologies employed in their
determination, and a visualization of its primary thermal decomposition pathway.

Data Presentation

The thermochemical data for Bicyclo[2.2.2]oct-2-ene, gathered from various experimental and
computational studies, are summarized in the tables below for ease of comparison.

Table 1: Enthalpy and Entropy Data
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Parameter Value Units Phase Method Reference
Standard
Molar Wong and
Enthalpy of -23. £ 0.67 kJ/mol Solid Ccr Westrum,
Formation 1971][1]
(AfH®)
Wong and
20.4+0.79 kJ/mol Gas Ccr Westrum,
1971[1]
Huybrechts,
26. kJ/mol Gas Kin Rigaux, et al.,
1980[1]
Standard
Molar Wong and
-4839.72 + _
Enthalpy of 0.67 kJ/mol Solid Ccr Westrum,
Combustion ' 1971[1]
(AcH?)
Standard Wong and
Molar 210.46 J/mol-K Solid N/A Westrum,
Entropy (S°) 1970[1]
Cocks A.T.,
316.3 J/mol-K Gas N/A
1971[1]
) Huybrechts
323.0 J/mol-K Gas Kin
G., 1980[1]

Method Acronyms: Ccr - Combustion Calorimetry; Kin - Kinetics

Table 2: Heat Capacity and Phase Transitions
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) Temperatur
Parameter Value Units Phase Reference
e (K)
See original
publication
Wong and
Molar Heat for )
c ty (Cp)  t . J/mol-K Solid 5-500 Westrum,
apaci emperature-
pacty &P P 1970[2]
dependent
data
Enthalpy of Wong and
- Crystal lll -
Transition 0.147 kJ/mol ' 110.50 Westrum,
(AtrsH) 1970[3]
Wong and
4.326 kJ/mol Crystal Il - | 176.47 Westrum,
1970[3]
Entropy of Wong and
. Crystal lll -
Transition 1.33 J/mol-K ' 110.50 Westrum,
(AtrsS) 1970(3]
Wong and
24.52 J/mol-K Crystal Il - | 176.47 Westrum,
1970[3]

Table 3: Reaction Thermochemistry
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Reaction ArHe° Units Method Conditions Reference

Bicyclo[2.2.2]

oct-2-ene = Huybrechts,
) Gas Phase, ]
1,3- 136. kJ/mol Kin Rigaux, et al.,
) 560 K
Cyclohexadie 1980[4]

ne + Ethylene

Bicyclo[2.2.2]

oct-2-ene + o Turner,
Liquid Phase
Hz - -118.2+0.84  kJ/mol Chyd ) ) Meador, et
) (Acetic Acid)
Bicyclo[2.2.2] al., 1957[4]
octane

Method Acronyms: Kin - Kinetics; Chyd - Catalytic Hydrogenation

Experimental Protocols

The thermochemical data presented above were primarily determined through combustion
calorimetry and gas-phase kinetics studies. The following is a detailed description of the likely
methodologies employed in the key cited experiments.

Combustion Calorimetry (Wong and Westrum, 1971)

The enthalpy of combustion of solid Bicyclo[2.2.2]oct-2-ene was determined using a high-
precision rotating-bomb calorimeter.[5]

Apparatus:

e Arrotating, platinum-lined, stainless steel bomb calorimeter.

o Aplatinum resistance thermometer for precise temperature measurements.
» A controlled-temperature water bath to maintain isothermal conditions.

Procedure:

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://ouci.dntb.gov.ua/en/works/loZjEo14/
https://ouci.dntb.gov.ua/en/works/loZjEo14/
https://www.benchchem.com/product/b1211378?utm_src=pdf-body
https://www.researchgate.net/publication/271582238_Micro-combustion_calorimetry_employing_a_Calvet_heat_flux_calorimeter
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1211378?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

A pellet of high-purity, crystalline Bicyclo[2.2.2]oct-2-ene of known mass was placed in a
platinum crucible within the bomb.

A known amount of water was added to the bomb to ensure saturation of the final
atmosphere with water vapor.

The bomb was sealed and pressurized with purified oxygen to approximately 30 atm.

The bomb was placed in the calorimeter, and the system was allowed to reach thermal
equilibrium.

The sample was ignited by passing an electric current through a fuse wire.

The rotation of the bomb ensured a complete and uniform combustion and dissolution of
gaseous products.

The temperature change of the calorimeter was meticulously recorded until thermal
equilibrium was re-established.

The energy equivalent of the calorimeter was determined by burning a standard substance,
typically benzoic acid, under identical conditions.

The gross heat of combustion was calculated from the corrected temperature rise and the
energy equivalent of the calorimeter.

Corrections were applied for the heat of formation of nitric acid from residual nitrogen in the
oxygen and for the heat of combustion of the fuse wire.

The standard enthalpy of combustion was then calculated from the gross heat of combustion
by applying Washburn corrections to account for the deviation of the reactants and products

from their standard states. The enthalpy of formation was subsequently derived using Hess's
Law.

Gas-Phase Kinetics (Huybrechts, Rigaux, et al., 1980)

The enthalpy of the retro-Diels-Alder reaction of Bicyclo[2.2.2]oct-2-ene was determined by
studying the kinetics of the forward reaction (Diels-Alder addition of ethene to 1,3-
cyclohexadiene) in the gas phase.[6]
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Apparatus:

o A static reactor system, likely constructed of Pyrex or quartz, connected to a high-vacuum
line.

e Pressure measurement was likely achieved using a sensitive manometer.
o Reactant and product analysis was likely performed by gas chromatography.
Procedure:

» Known partial pressures of ethene and 1,3-cyclohexadiene were introduced into the heated
reactor vessel at a constant temperature.

e The reaction was allowed to proceed for a specific period.
e The reaction was quenched by rapidly cooling the mixture.

e The composition of the reaction mixture was analyzed by gas chromatography to determine
the extent of conversion to Bicyclo[2.2.2]oct-2-ene.

e The rate constant for the forward reaction was determined at various temperatures.

e The Arrhenius parameters (pre-exponential factor and activation energy) for the forward
reaction were obtained from an Arrhenius plot.

o By applying the principles of microscopic reversibility and statistical thermodynamics, the
Arrhenius parameters for the reverse reaction (retro-Diels-Alder) were calculated.

e The enthalpy change of the reaction was then determined from the difference in the
activation energies of the forward and reverse reactions.

Mandatory Visualization

The primary thermal decomposition pathway for Bicyclo[2.2.2]oct-2-ene is a retro-Diels-Alder
reaction, a concerted pericyclic process. The following diagram illustrates this logical
relationship.
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Caption: Retro-Diels-Alder reaction of Bicyclo[2.2.2]oct-2-ene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Thermochemical Profile of Bicyclo[2.2.2]oct-2-ene: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1211378#thermochemical-data-for-bicyclo-2-2-2-oct-
2-ene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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